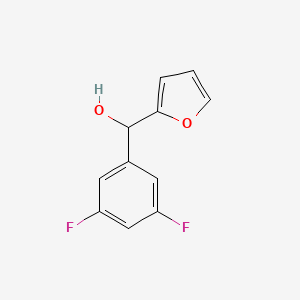

(3,5-Difluorophenyl)(furan-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRZRWIZXFAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluorophenyl Furan 2 Yl Methanol and Its Analogues

Direct Synthetic Routes to (3,5-Difluorophenyl)(furan-2-yl)methanol

The most direct and widely employed method for synthesizing this compound involves the creation of the central carbon-carbon bond through the nucleophilic addition of an organometallic reagent to a carbonyl compound.

The core of the synthesis is the formation of the secondary alcohol. This is typically achieved by the reaction of a Grignard reagent with an aldehyde. researchgate.netrsc.org This reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic compound on the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate, a magnesium alkoxide, is then protonated during an aqueous workup to yield the final secondary alcohol.

Two primary pathways exist for the synthesis of this compound using this strategy:

Pathway A: The reaction of (3,5-difluorophenyl)magnesium halide with furan-2-carbaldehyde.

Pathway B: The reaction of furan-2-ylmagnesium halide with 3,5-difluorobenzaldehyde.

Both routes are viable, with the choice often depending on the commercial availability and stability of the starting materials. The Grignard reaction is known for its efficiency and functional group tolerance, making it a robust choice for this transformation. nih.gov

Achieving the correct substitution pattern on the furan (B31954) ring is critical. The synthesis of this compound requires the bond to the methanol (B129727) carbon to be at the C2 position of the furan ring. This regioselectivity is controlled by the choice of starting materials.

In Pathway A, the use of furan-2-carbaldehyde as the electrophile inherently ensures the desired 2-substitution. Furan-2-carbaldehyde is a readily available commodity chemical derived from biomass. Alternatively, in Pathway B, the nucleophile must be the 2-furyl Grignard reagent. This is typically prepared by reacting 2-bromofuran (B1272941) or 2-chlorofuran (B3031412) with magnesium metal. The higher reactivity of the C-H bond at the C2 position of furan also allows for direct metallation using strong bases like n-butyllithium, followed by transmetallation with a magnesium salt to generate the 2-furyl Grignard reagent with high regioselectivity. Various methods have been developed for the regioselective synthesis of substituted furans, ensuring that precursors for such reactions are accessible. bohrium.comnih.govusf.edu

The 3,5-difluorophenyl group is introduced either as part of the organometallic nucleophile or the aldehyde electrophile. When using (3,5-difluorophenyl)magnesium halide, the reagent is prepared from the corresponding 1-bromo- or 1-iodo-3,5-difluorobenzene.

While nucleophilic addition is the most direct route to the alcohol, cross-coupling reactions represent an alternative, albeit less direct, strategy for forming the aryl-furan bond in related systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for creating C-C bonds between aromatic systems. acs.orgnih.gov For instance, a pre-formed (3,5-difluorophenyl) boronic acid could be coupled with a 2-halofuran derivative that already contains a protected hydroxymethyl group. researchgate.netspringernature.com Subsequent deprotection would yield the target molecule. However, for the direct synthesis of the methanol itself, the Grignard addition is significantly more step-economical.

Synthesis of Furan and Phenyl-Substituted Methanol Derivatives

The methodologies used to create this compound can be broadly applied to a wide range of analogues. Modified coupling reactions and Grignard-type additions are foundational in the synthesis of diverse aryl-furan methanols.

The Larock reaction, a palladium-catalyzed heteroannulation, is a powerful tool for constructing substituted heterocyclic rings, including indoles and benzofurans. organic-chemistry.orgub.edu While originally developed for indole (B1671886) synthesis, modified Larock-type couplings can be adapted for the synthesis of highly substituted furan cores that can serve as precursors to methanol derivatives. researchgate.net This method typically involves the reaction of an alkyne with a vinyl or aryl halide bearing a suitably positioned nucleophile. The process involves oxidative addition of the halide to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization to form the furan ring. ub.edu This approach is particularly valuable for creating complex substitution patterns on the furan ring that are not easily accessible through other means.

Table 1: Key Steps in a Larock-Type Furan Synthesis

| Step | Description | Catalyst/Reagents |

| 1. Oxidative Addition | The aryl/vinyl halide adds to the Pd(0) catalyst. | Pd(0) complex |

| 2. Alkyne Insertion | The alkyne coordinates to and inserts into the aryl-Pd bond. | Substituted alkyne |

| 3. Cyclization | An intramolecular attack by an oxygen nucleophile forms the furan ring. | Base (e.g., Na₂CO₃) |

| 4. Reductive Elimination | The product is released, and the Pd(0) catalyst is regenerated. | - |

The Grignard reaction remains the most versatile and straightforward method for assembling a wide array of aryl-furan methanols. researchgate.net By varying the Grignard reagent and the aldehyde, a large library of analogues can be synthesized. For example, various substituted phenylmagnesium halides can be reacted with furan-2-carbaldehyde, thiophene-2-carbaldehyde, or their derivatives to produce a diverse set of products. This flexibility is a cornerstone of modern synthetic organic chemistry. nih.gov The reaction is generally high-yielding and can be performed under standard laboratory conditions. researchgate.net

Table 2: Examples of Aryl-Furan Methanol Analogues Synthesized via Grignard Reaction

| Grignard Reagent | Aldehyde | Product |

| Phenylmagnesium bromide | Furan-2-carbaldehyde | Phenyl(furan-2-yl)methanol |

| (4-Chlorophenyl)magnesium bromide | Furan-2-carbaldehyde | (4-Chlorophenyl)(furan-2-yl)methanol |

| (4-Methoxyphenyl)magnesium bromide | Furan-2-carbaldehyde | (4-Methoxyphenyl)(furan-2-yl)methanol |

| (3,5-Difluorophenyl)magnesium bromide | Thiophene-2-carbaldehyde | (3,5-Difluorophenyl)(thiophen-2-yl)methanol |

| Naphthylmagnesium bromide | Furan-2-carbaldehyde | Naphthalen-1-yl(furan-2-yl)methanol |

| Furan-2-ylmagnesium bromide | 3,5-Difluorobenzaldehyde | This compound |

Cyclization and Condensation Pathways for Furan-Ring Containing Structures

The formation of the furan ring is a foundational step in the synthesis of furan-containing molecules. Various classical and modern cyclization and condensation reactions are employed to construct this five-membered heterocycle from acyclic precursors.

One of the most fundamental methods is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. numberanalytics.comorganic-chemistry.org This method is highly reliable for preparing a wide range of substituted furans. organic-chemistry.org The reaction typically proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the second carbonyl, leading to a dihydrofuran intermediate that subsequently eliminates water to form the aromatic furan ring.

Another classical approach is the Feist-Benary furan synthesis . This reaction involves the condensation of an α-halo ketone or aldehyde with the enolate of a β-dicarbonyl compound. mdpi.com The initial alkylation is followed by a cyclization and dehydration sequence to yield the furan product.

Modern synthetic methods often utilize transition-metal catalysis to achieve furan synthesis with high efficiency and control. For instance, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides can provide rapid access to 2,3,4-trisubstituted furans. organic-chemistry.org Similarly, copper-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters serves as a route to functionalized dihydrofurans, which are precursors to substituted furans. organic-chemistry.org These catalytic methods offer advantages in terms of substrate scope and functional group tolerance compared to traditional condensation reactions.

The choice of method depends on the availability of starting materials and the desired substitution pattern on the furan ring. For the synthesis of this compound, a precursor such as 2-furaldehyde or a 2-substituted furan boronic acid is often used, which would be prepared via one of these established cyclization pathways.

Table 1: Comparison of Common Furan Synthesis Methods

| Synthesis Method | Precursors | Conditions | Key Advantages |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalysis (e.g., H₂SO₄, TFA), often with heating. organic-chemistry.org | High reliability, good for many substitution patterns. |

| Feist-Benary Synthesis | α-Halo carbonyls, β-Dicarbonyl compounds | Base (e.g., pyridine (B92270), ammonia). mdpi.com | Access to specifically functionalized furans. |

| Transition-Metal Catalysis | Varies (e.g., enynes, diazo compounds) | Pd, Cu, Au, or Fe catalysts. mdpi.comorganic-chemistry.org | High efficiency, broad substrate scope, mild conditions. organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions in Furan Chemistry, including Suzuki Coupling for Fluorinated Aryl-Furan Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the crucial carbon-carbon bond between the furan ring and the 3,5-difluorophenyl group. mdpi.com Among these, the Suzuki-Miyaura coupling is particularly prominent due to its versatility, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govnih.gov

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of the target molecule, this could involve reacting 2-furylboronic acid with 1-bromo-3,5-difluorobenzene, or conversely, (3,5-difluorophenyl)boronic acid with 2-bromofuran. The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The stability of the organoboron reagent is a key consideration. Furan boronic acids can be prone to protodeboronation, which lowers yields. nih.gov To overcome this, more stable potassium furan-2-yltrifluoroborate salts can be used as the nucleophilic partner. nih.gov Research has shown that furan-2-yltrifluoroborate couples efficiently with a variety of aryl bromides under optimized conditions, often using a catalyst system like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand such as RuPhos. nih.gov The use of fluorinated aryl partners in Suzuki couplings is well-established, and the C-F bonds are typically stable under the reaction conditions. nih.gov

Other palladium-catalyzed reactions, such as the Heck reaction, can also be employed to functionalize furan rings, although the Suzuki coupling remains a preferred method for direct aryl-heteroaryl linkages. mdpi.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Furan Derivatives

| Aryl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ | Ethanol | 95% | nih.gov |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | 3 mol% Pd(II) complex | K₂CO₃ | EtOH/H₂O | 97% | nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) | 2-Furanboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Good | cdnsciencepub.com |

Stereoselective Synthesis Approaches for Chiral Analogues

This compound is a chiral molecule, and the synthesis of enantioenriched diaryl- and aryl heteroarylmethanols is of significant interest. nih.govscispace.com The primary strategy for achieving stereoselectivity is the asymmetric addition of an organometallic reagent to an aldehyde, catalyzed by a chiral ligand or catalyst.

A common and effective approach involves the addition of organozinc reagents to aldehydes. sioc-journal.cn The synthesis can start from an aryl bromide, which is converted to an organolithium species and then transmetalated with a zinc salt (e.g., ZnCl₂) to form an arylzinc reagent. nih.gov This arylzinc compound is then added to the corresponding aldehyde (e.g., 2-furaldehyde) in the presence of a chiral catalyst, such as an amino alcohol or a phosphoramide (B1221513) ligand. nih.govsioc-journal.cn

One challenge in this process is the potential for a non-catalyzed background reaction, which can be promoted by salt byproducts like LiCl, leading to low enantioselectivity. nih.govnih.gov To mitigate this, additives like the chelating diamine TEEDA (tetraethylethylene diamine) can be introduced to inhibit the background reaction, resulting in diarylmethanols with high enantiomeric excess (ee). nih.govnih.gov Using this methodology, enantioselectivities between 81-99% have been achieved for the synthesis of various aryl heteroarylmethanols. nih.gov

Another approach utilizes chiral phosphoramide ligands to catalyze the addition of arylalkyl zincs to aromatic aldehydes, achieving high yields (>90%) and enantioselectivities (up to 94% ee). sioc-journal.cn The catalyst, often derived from accessible chiral scaffolds like trans-1,2-cyclohexanediamine, can be recycled and reused. sioc-journal.cn These methods provide reliable pathways to access specific enantiomers of chiral diarylmethanols.

Table 3: Chiral Catalysts in Asymmetric Synthesis of Diarylmethanols

| Reagent Type | Aldehyde | Chiral Catalyst/Ligand | Key Feature | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Arylzinc (ArZnBu) | Aromatic Aldehydes | Enantioenriched amino alcohol | TEEDA added to inhibit background reaction. | >90% | nih.govnih.gov |

| Heteroarylzinc (EtZn(Ar)) | Aromatic Aldehydes | Enantioenriched amino alcohol | Avoids decomposition of heteroaryl lithium. | 81-99% | nih.gov |

| Arylalkyl zinc | Aromatic Aldehydes | Chiral Thiophosphoramide | Recyclable ligand. | up to 94% | sioc-journal.cn |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to a larger, scalable process requires careful optimization of all reaction parameters to maximize yield, purity, and efficiency while minimizing cost and waste. beilstein-journals.org For the multi-step synthesis of this compound, each step, from the furan formation to the final C-C bond formation and reduction, must be considered.

In palladium-catalyzed coupling reactions, key variables for optimization include the choice and loading of the catalyst and ligand, the type and amount of base, the solvent system, reaction temperature, and time. nih.govbeilstein-journals.org For example, screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands can significantly impact yield. nih.gov Catalyst loading is a critical factor for cost on a large scale; minimizing it without sacrificing efficiency is a primary goal. In a model Suzuki reaction, increasing the catalyst loading from 1% to 3% enhanced the yield significantly, while further increases offered no benefit. nih.gov

Solvent choice also plays a crucial role. While solvents like DMF or DMSO are common in the lab, for scalable synthesis, greener and more practical solvents like ethanol/water mixtures are preferred if they provide good results. nih.gov Reaction time and temperature are often interdependent. An optimization study for the synthesis of dihydrobenzofuran neolignans found that the reaction time could be reduced from 20 hours to 4 hours by changing the solvent and maintaining a reflux temperature, without a significant loss in conversion or selectivity. scielo.br

High-throughput experimentation (HTE) and machine learning algorithms are increasingly being used to accelerate the optimization process. beilstein-journals.org These tools allow for the rapid screening of a large parameter space, identifying optimal conditions for variables like temperature, concentration, and catalyst choice more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.org For a scalable synthesis, a robust process must be developed that is tolerant to minor fluctuations in conditions and consistently delivers the product in high yield and purity.

Table 4: Parameters for Reaction Optimization

| Parameter | Considerations for Scalability | Example of Optimization |

|---|---|---|

| Catalyst Loading | Minimize to reduce cost. | Testing catalyst concentrations (e.g., 1%, 2%, 3%, 4%) to find the lowest effective amount. nih.gov |

| Solvent | Cost, safety, environmental impact ("greenness"), ease of removal. | Replacing solvents like benzene (B151609) or dichloromethane (B109758) with acetonitrile (B52724) or EtOH/H₂O mixtures. nih.govscielo.br |

| Base | Strength, solubility, cost, and ease of removal post-reaction. | Screening inorganic bases (K₂CO₃, Cs₂CO₃, NaOH) vs. organic bases (NEt₃). nih.gov |

| Temperature | Energy consumption, reaction rate, and control of side reactions. | Determining the lowest temperature that provides an acceptable reaction rate and yield. |

| Reaction Time | Throughput and reactor occupancy. | Reducing time from 20h to 4h by optimizing other parameters like solvent and temperature. scielo.br |

Spectroscopic Data for this compound Remains Elusive in Public Domain

The investigation aimed to gather data for a detailed article on the structural elucidation of this compound, focusing on its ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR, IR spectroscopy, and HRMS analyses. However, the search results consistently provided information for related, but structurally distinct, compounds. These included analogs such as (3,5-difluorophenyl)(phenyl)methanol, (3,5-difluorophenyl)(4-methoxyphenyl)methanol, and various other substituted furan-2-yl-methanol derivatives.

While spectroscopic data for the constituent parts of the molecule—the 3,5-difluorophenyl group and the furan-2-yl methanol moiety—are available for other molecules, this information cannot be reliably extrapolated to predict the precise spectral characteristics of the target compound. The electronic and steric interactions between the two rings in this compound would uniquely influence the chemical environment of each atom and functional group, resulting in a distinct spectroscopic fingerprint.

Without access to published experimental data from a synthesis and characterization study of this compound, any attempt to create the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy. Therefore, the construction of the outlined article is not possible at this time.

Structural Characterization and Spectroscopic Elucidation of 3,5 Difluorophenyl Furan 2 Yl Methanol and Its Derivatives

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. While specific crystallographic data for (3,5-Difluorophenyl)(furan-2-yl)methanol is not publicly available, the analysis of closely related furan-2-yl-methanol derivatives illustrates the depth of information this technique provides.

For instance, the crystal structures of compounds like (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol and furan-2,5-diylbis((4-chlorophenyl)methanol) have been elucidated, revealing key structural parameters. researchgate.net These analyses detail bond lengths, bond angles, and torsion angles, offering insights into the molecule's geometry. Furthermore, the crystallographic data unveils the supramolecular architecture, highlighting intermolecular forces such as hydrogen bonding and π–π stacking that dictate the crystal packing. nih.gov

The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters obtained from a single-crystal X-ray diffraction experiment are summarized in a crystallographic information file (CIF) and typically include the crystal system, space group, unit cell dimensions, and atomic coordinates.

Below is a representative table of crystallographic data for derivatives of this compound, showcasing the type of information obtained from such an analysis.

| Parameter | (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol researchgate.netresearchgate.net | furan-2,5-diylbis((4-chlorophenyl)methanol) researchgate.net |

|---|---|---|

| Chemical Formula | C12H11FO3 | C18H14Cl2O3 |

| Formula Weight | 222.21 | 365.20 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 12.0648(9) | 10.3048(6) |

| b (Å) | 8.3896(5) | 8.9620(5) |

| c (Å) | 10.5727(9) | 18.0909(10) |

| β (°) | 104.204(8) | 93.046(6) |

| Volume (ų) | 1037.44(14) | 1668.36(16) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 293 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LCMS)

Ensuring the purity of a chemical compound is critical for its use in further research and development. Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. uccore.orgscientistlive.com

In the context of this compound and its derivatives, LC-MS would be employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. chromforum.org The liquid chromatography component separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is a key identifier of the compound, and can also be used to deduce its elemental composition. scientistlive.comdaneshyari.com

The purity of a sample is typically determined by integrating the area of the chromatographic peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram. chromatographyonline.com For preparative applications, fractions of the eluent can be collected as they exit the chromatography column, allowing for the isolation of the pure compound.

The selection of the stationary phase, mobile phase composition, and gradient is crucial for achieving optimal separation. For furan (B31954) derivatives, reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov

A representative set of LC-MS conditions for the analysis of furan derivatives is presented in the table below.

| Parameter | Typical Conditions for Furan Derivatives Analysis nih.gov |

|---|---|

| Instrument | UPLC/ESI/MS/MS |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Acetate |

| Mobile Phase B | Methanol (B129727) with 10 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from 60% to 100% B |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

Derivatization and Advanced Chemical Transformations of 3,5 Difluorophenyl Furan 2 Yl Methanol

Chemical Modifications at the Hydroxyl Group

The secondary alcohol functionality in (3,5-Difluorophenyl)(furan-2-yl)methanol is a prime site for various chemical modifications, most notably etherification and esterification. These reactions allow for the introduction of a wide range of functional groups, altering the molecule's physical and chemical properties.

Etherification: The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Esterification: Esters can be readily formed by reacting the alcohol with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for higher yields and milder conditions, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine. These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying a compound's lipophilicity.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Etherification | 1. NaH 2. Alkyl Halide (R-X) | (3,5-Difluorophenyl)(furan-2-yl)methyl ether |

| Esterification | Acyl Chloride (RCOCl), Pyridine | (3,5-Difluorophenyl)(furan-2-yl)methyl ester |

| Esterification | Carboxylic Acid (RCOOH), H⁺ catalyst | (3,5-Difluorophenyl)(furan-2-yl)methyl ester |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). Compared to benzene (B151609), furan's reactivity is significantly higher, allowing reactions to proceed under milder conditions. chemicalbook.com

Electrophilic Aromatic Substitution: Due to the directing effect of the oxygen atom and the stability of the resulting carbocation intermediate (arenium ion), electrophilic substitution on 2-substituted furans preferentially occurs at the C5 position. chemicalbook.compearson.comquora.com The intermediate formed by attack at the C5 position is better stabilized by resonance, with three possible resonance structures, compared to only two for attack at other positions. chemicalbook.comquora.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to yield the 5-substituted derivative. However, the high reactivity of the furan ring can also lead to side reactions like polymerization or ring-opening, especially under strong acidic conditions. almerja.comyoutube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on an electron-rich heterocycle like furan is generally not feasible unless the ring is activated by potent electron-withdrawing groups, which are absent in this parent molecule.

| Reaction Type | Typical Reagents | Expected Product Position |

|---|---|---|

| Halogenation | Br₂, Dioxane | 5-Bromo derivative |

| Nitration | HNO₃, Acetic Anhydride | 5-Nitro derivative |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., SnCl₄) | 5-Acyl derivative |

Functionalization and Transformations of the Difluorophenyl Moiety

The 3,5-difluorophenyl group is characterized by its electron-deficient nature, a consequence of the high electronegativity of the two fluorine atoms. This electronic property dictates its reactivity.

Electrophilic Aromatic Substitution: The difluorophenyl ring is strongly deactivated towards electrophilic attack. The fluorine atoms are ortho, para-directing but strongly deactivating, making reactions like nitration or halogenation on this ring require harsh conditions and generally impractical compared to the highly activated furan ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netlibretexts.org While not as activated as rings bearing nitro groups, it is plausible that under forcing conditions (high temperature, strong base), a strong nucleophile (e.g., an alkoxide or an amine) could displace one of the fluoride (B91410) ions. libretexts.orgmasterorganicchemistry.com The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Synthesis of Spirocyclic Derivatives Incorporating the (3,5-Difluorophenyl)furan Core

Spirocycles are complex three-dimensional structures with significant applications in medicinal chemistry and materials science. nih.gov A synthetic route to a novel spirocyclic derivative containing the 4-[5-(3,5-Difluorophenyl)furan-2-yl] moiety has been developed. semanticscholar.org This synthesis provides a template for how this compound could be used to generate similar structures.

The reported pathway involves a Suzuki coupling reaction between 3,5-difluorophenyl boronic acid and a bromo-substituted furan derivative, specifically tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. semanticscholar.org This key step forms the (3,5-difluorophenyl)furan core. A plausible strategy starting from this compound would involve:

Oxidation of the methanol (B129727) to the corresponding aldehyde.

Selective electrophilic bromination at the C5 position of the furan ring.

Using this resulting 5-bromo-2-carbaldehyde derivative as a building block for condensation and cyclization reactions to construct the spirocyclic framework.

Formation of Benzophenone Analogues

The transformation of this compound into its corresponding ketone, (3,5-Difluorophenyl)(furan-2-yl)methanone, represents a key oxidation reaction. This product is an analogue of benzophenone, a structural motif present in many pharmacologically active compounds.

This oxidation of a secondary alcohol to a ketone is a fundamental and well-established transformation in organic synthesis. Several reagents can be employed to achieve this conversion efficiently.

| Oxidation Method | Reagent(s) | Conditions |

|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) |

The oxidation of similar furyl methanols to their corresponding ketones using PCC has been documented, confirming the viability of this approach. rsc.org

Conversion to Pyrazole (B372694) Derivatives

The furan ring can serve as a synthetic precursor to other five-membered heterocycles, notably pyrazoles. This transformation typically involves a ring-opening/ring-closing cascade. The general strategy relies on the acid-catalyzed hydrolysis of the furan ring, which acts as a masked 1,4-dicarbonyl compound. nih.govacs.org

The process begins with the protonation of the furan ring, leading to a ring-opening that forms a 1,4-enedione intermediate. This intermediate can then react with hydrazine (B178648) (NH₂NH₂) or a substituted hydrazine. The subsequent condensation and cyclization reaction between the dicarbonyl compound and the hydrazine yields the aromatic pyrazole ring. youtube.com This method provides a powerful tool for converting readily available furan-containing molecules into structurally diverse pyrazole derivatives, which are a class of compounds with extensive applications in pharmaceuticals and agrochemicals.

Oxidation and Reduction Reactions of the Methanol Functionality

The methanol carbon, being a benzylic and allylic-type alcohol, is susceptible to both oxidation and reduction reactions, offering pathways to different functional scaffolds.

Oxidation: As detailed in section 4.5, the primary oxidation product of the secondary alcohol is the corresponding ketone, (3,5-Difluorophenyl)(furan-2-yl)methanone. Under more vigorous oxidative conditions, cleavage of the C-C bond or degradation of the furan ring could occur, but selective oxidation to the ketone is readily achievable with standard reagents.

Reduction: The hydroxyl group can be removed entirely through a reduction process known as hydrogenolysis. This reaction typically involves catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C) under acidic conditions. The reaction proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a stabilized carbocation which is then reduced by hydride transfer from the catalyst surface. This would yield 2-((3,5-difluorobenzyl)furan. Alternatively, other methods for the deoxygenation of benzylic alcohols could also be employed. Milder reduction methods, such as using sodium borohydride, would not affect the alcohol but could potentially reduce the furan ring if it were first activated with electron-withdrawing groups. nih.gov

Advanced Computational Chemistry and Theoretical Studies on 3,5 Difluorophenyl Furan 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.orgaps.orgaps.org It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by minimizing the total electronic energy. For (3,5-Difluorophenyl)(furan-2-yl)methanol, a DFT calculation, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. mdpi.com This information is crucial for understanding the molecule's steric and electronic properties.

The optimized geometry reveals the spatial relationship between the 3,5-difluorophenyl ring and the furan (B31954) ring. The dihedral angle between these two rings is a key parameter determining the extent of electronic conjugation and steric hindrance. The energetics calculated provide the molecule's stability and heat of formation.

| Parameter | Atom Connections | Representative Calculated Value |

| Bond Lengths (Å) | ||

| C(phenyl)-C(methanol) | 1.52 Å | |

| C(furan)-C(methanol) | 1.51 Å | |

| C(methanol)-O(hydroxyl) | 1.43 Å | |

| C(phenyl)-F | 1.35 Å | |

| C(furan)-O(furan) | 1.37 Å | |

| Bond Angles (°) | ||

| C(phenyl)-C(methanol)-C(furan) | 110.5° | |

| C(phenyl)-C(methanol)-O(hydroxyl) | 109.8° | |

| F-C(phenyl)-C(phenyl) | 118.0° | |

| Dihedral Angle (°) | ||

| C(phenyl)-C(methanol)-C(furan)-O(furan) | -65.0° |

Note: The values in this table are representative and hypothetical, derived from typical DFT calculations on analogous structures for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.govyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would likely be centered on the electron-withdrawing 3,5-difluorophenyl ring. This separation facilitates intramolecular charge transfer upon electronic excitation.

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are hypothetical and serve as examples of typical results from DFT calculations on similar aromatic compounds.

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of synthesized compounds.

Nuclear Magnetic Resonance (NMR): The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. globalresearchonline.netresearchgate.net These predictions are valuable for assigning experimental spectra and confirming the molecule's structure. nih.govgithub.io For this compound, calculations would predict distinct signals for the protons and carbons on both the furan and difluorophenyl rings, as well as the methanolic proton and carbon. The fluorine atoms would also influence the shifts of nearby carbon and hydrogen atoms. rsc.org

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| OH | ~2.5-4.0 |

| CH (methanol) | ~5.8 |

| H (furan) | ~6.3-7.4 |

| H (phenyl) | ~6.8-7.2 |

| ¹³C NMR | |

| C (methanol) | ~70 |

| C (phenyl) | ~110-165 (with C-F splitting) |

| C (furan) | ~110-155 |

Note: These are hypothetical predicted values intended to illustrate the output of computational NMR predictions.

Infrared (IR): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. globalresearchonline.net This allows for the assignment of experimental bands to specific molecular vibrations. Key predicted frequencies for this compound would include the O-H stretching of the alcohol, C-F stretching modes from the phenyl ring, and C-O-C stretching of the furan ether linkage.

Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the maximum absorption wavelength (λmax) in its UV-Vis spectrum. globalresearchonline.net For this compound, the main absorption band would likely correspond to a π → π* transition involving the aromatic systems.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for finding a molecule's lowest energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes shape at a given temperature. rsc.orgrug.nl

For this compound, MD simulations in a solvent like water or dimethyl sulfoxide (B87167) would be used to explore the rotational freedom around the single bond connecting the phenyl and furan rings via the methanol (B129727) carbon. mdpi.com This analysis helps identify the most populated conformations in solution, the energy barriers to rotation, and the formation of intra- and intermolecular hydrogen bonds involving the hydroxyl group. nih.gov Such simulations provide a more realistic picture of the molecule's behavior in a biological or chemical environment than static quantum calculations alone. mdpi.comnih.govyoutube.com

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govyoutube.com It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govmdpi.com Furan-containing compounds are known to exhibit a wide range of biological activities and have been investigated as inhibitors for various enzymes. cam.ac.ukrsc.orgmdpi.com

A molecular docking study of this compound could be performed against a relevant biological target, such as a kinase or dehydrogenase. The simulation would predict the binding pose of the compound within the protein's active site and calculate a docking score, which estimates the binding affinity. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl group and polar residues, or π-π stacking between its aromatic rings and residues like phenylalanine or tyrosine.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Predicted Interactions |

| Pyruvate Dehydrogenase | -7.5 | H-bond (OH with Asp210) |

| π-π Stacking (Furan with Tyr89) | ||

| Halogen Bond (Fluorine with Ser154 backbone) |

Note: This table is a hypothetical example illustrating the potential results of a molecular docking study.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical information. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov

To include this compound in a QSAR study, various molecular descriptors would first be calculated. These descriptors quantify different aspects of the molecule's structure and properties, including steric (e.g., molecular weight), electronic (e.g., HOMO/LUMO energies), and lipophilic (e.g., LogP) characteristics. These descriptors can then be used to build a mathematical model that predicts the biological activity of new, untested compounds in the same chemical class. mdpi.com This approach is valuable for optimizing lead compounds in drug discovery by identifying which molecular features are most important for activity. qsartoolbox.org

| Descriptor Type | Descriptor Name | Representative Calculated Value |

| Constitutional | Molecular Weight | 210.17 g/mol |

| Topological | Wiener Index | 845 |

| Electronic | Dipole Moment | 2.1 D |

| Lipophilicity | LogP | 2.5 |

| Quantum Chemical | HOMO-LUMO Gap | 5.3 eV |

Note: The values presented are representative and would be calculated for use in a hypothetical QSAR model.

Investigation of Nonlinear Optical Properties via Computational Methods

While specific experimental or computational studies on the nonlinear optical (NLO) properties of this compound are not extensively available in peer-reviewed literature, its potential can be thoroughly investigated using advanced computational chemistry techniques. Theoretical calculations serve as a powerful tool to predict and understand the NLO response of novel organic molecules, guiding further experimental synthesis and characterization. acs.org The methodologies described herein are based on established computational protocols widely applied to similar organic and organometallic compounds for the evaluation of their NLO characteristics. nih.govfrontiersin.org

The primary computational approach for investigating NLO properties is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). acs.orgnih.gov These methods provide a robust framework for calculating the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. A typical investigation would involve geometry optimization of the this compound molecule to find its most stable conformation. Following optimization, key electronic properties that govern NLO response are calculated.

The fundamental properties of interest in NLO studies are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). frontiersin.org

Dipole Moment (μ): This provides insight into the charge distribution and asymmetry of the molecule, which is a prerequisite for second-order NLO activity.

Polarizability (α): This measures the linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): This is the key parameter for quantifying the second-order NLO response of a molecule, which is responsible for effects like Second Harmonic Generation (SHG). analis.com.my A high β value is indicative of a promising NLO material.

Calculations are typically performed using a specific functional, such as B3LYP or CAM-B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to ensure reliable and accurate results. nih.govresearchgate.net The frequency-dependent hyperpolarizabilities are also often calculated to understand the NLO response at specific laser frequencies. nih.gov

The results of such a computational study can be summarized in a data table, providing a quantitative assessment of the molecule's NLO potential. A representative table, illustrating the kind of data that would be generated from a DFT calculation on this compound, is presented below.

Representative Data Table: Calculated NLO Properties

Note: The following data is hypothetical and serves as an illustrative example of how results from a computational study on this compound would be presented. These values are not derived from published research.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μtotal) | 2.85 | Debye |

| Mean Polarizability (αtotal) | 18.50 x 10-24 | esu |

| First-Order Hyperpolarizability (βtotal) | 15.75 x 10-30 | esu |

Further analysis often involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter, as a smaller energy gap generally correlates with higher polarizability and hyperpolarizability, indicating a more significant potential for intramolecular charge transfer and, consequently, a stronger NLO response. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Action for 3,5 Difluorophenyl Furan 2 Yl Methanol and Its Analogues

Anticancer and Antiproliferative Potentials

While direct studies on the anticancer and antiproliferative properties of (3,5-Difluorophenyl)(furan-2-yl)methanol are not extensively available in the reviewed literature, the broader class of furan (B31954) derivatives, particularly those with fluorine substitutions, has demonstrated significant potential in oncology research. utripoli.edu.lyresearchgate.net

In vitro Evaluation of Cytotoxicity against Cancer Cell Lines

Numerous furan derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. For instance, novel chalcone (B49325) derivatives incorporating a furan-2-yl pyrazole (B372694) moiety have shown notable anticancer activity. d-nb.info One such compound demonstrated an IC50 value of 42.7 µg/ml against the A549 lung carcinoma cell line. nih.gov Another study on 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione reported an IC50 of 42.30 µM against the MCF-7 human breast adenocarcinoma cell line. mdpi.com

The presence of a furan moiety in certain hybrid compounds has been shown to increase anticancer activity against cell lines such as MCF7 (human Caucasian breast adenocarcinoma), HepG2 (human hepatocellular carcinoma), and A549 (lung carcinoma). d-nb.info For example, a [3-(furan-2-yl) pyrazol-4-yl]chalcone derivative showed high activity against MCF7 cells. d-nb.info

Table 1: In vitro Cytotoxicity of Furan Analogues against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 Value |

|---|---|---|

| (E)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one analogue | A549 (Lung Carcinoma) | 42.7 µg/ml nih.gov |

| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | MCF-7 (Breast Adenocarcinoma) | 42.30 µM mdpi.com |

| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) | SGC-7901 (Gastric Adenocarcinoma) | Significant anti-proliferative activity nih.gov |

| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) | A549 (Non-small cell lung cancer) | Significant anti-proliferative activity nih.gov |

Note: Data for this compound was not available in the reviewed sources. The table presents data for its analogues.

Mechanistic Studies of Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of furan derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov For example, certain furan-based compounds have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7). nih.gov This arrest is a critical step that can lead to programmed cell death.

Apoptosis, or programmed cell death, is a key mechanism by which cancerous cells are eliminated. Studies on furan-containing chalcones have indicated their ability to induce apoptosis through caspase-dependent pathways in prostate, lung, and breast cancer cells. nih.gov The process of apoptosis involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov For instance, a novel synthetic compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, was found to induce G2/M cell cycle arrest and subsequently trigger apoptosis in human fibrosarcoma HT-1080 cells. nih.gov

Inhibition of Specific Oncogenic Pathways (e.g., Microtubule Formation)

A significant target for many anticancer agents is the microtubule network, which is crucial for cell division. Disruption of microtubule dynamics can lead to mitotic arrest and cell death. Several furan derivatives have been identified as inhibitors of tubulin polymerization. nih.gov The compound 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime has been shown to disrupt microtubule polymerization, leading to its antiproliferative effects. nih.gov Molecular docking studies have suggested that this compound binds to the colchicine-binding site of tubulin, thereby inhibiting its function. nih.gov

Antimicrobial Activities

Furan derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising candidates for the development of new anti-infective agents. humanjournals.comnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Analogues of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been found to inhibit the growth of Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). utripoli.edu.lymdpi.com One of these derivatives suppressed the growth of E. coli at a minimum inhibitory concentration (MIC) of 64 µg/mL. utripoli.edu.ly

Other furan derivatives have also shown significant antibacterial properties. A novel arylfuran derivative was active against both E. coli and S. aureus, indicating a broad spectrum of action. utripoli.edu.ly Additionally, 1-benzoyl-3-furan-2-ylmethyl-thiourea demonstrated antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. utripoli.edu.ly Another synthesized furan compound displayed wide-ranging antimicrobial action against thirteen bacterial strains, with activity against Pseudomonas fluorescens exceeding that of streptomycin (B1217042) and tetracycline. utripoli.edu.ly

Table 2: Antibacterial Efficacy of Furan Analogues

| Compound/Analogue | Bacterial Strain | MIC/Activity |

|---|---|---|

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | MIC of 64 µg/mL utripoli.edu.ly |

| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Inhibitory activity observed mdpi.com |

| Novel arylfuran derivative | Escherichia coli | Considerable activity utripoli.edu.ly |

| Novel arylfuran derivative | Staphylococcus aureus | Considerable activity utripoli.edu.ly |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Antibacterial effect utripoli.edu.ly |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Bacillus cereus | Antibacterial effect utripoli.edu.ly |

Note: Data for this compound was not available in the reviewed sources. The table presents data for its analogues.

Antifungal Potency against Fungal Pathogens

In addition to their antibacterial properties, furan derivatives have also been investigated for their antifungal potential. nih.gov Studies have shown that 3-aryl-3-(furan-2-yl)propenoic acid derivatives exhibit a high level of antimicrobial activity against the yeast-like fungi Candida albicans, with all tested compounds inhibiting its growth at a concentration of 64 µg/mL. mdpi.com

A 3,5-disubstituted furan, named flufuran, isolated from Aspergillus flavus, and its acetyl derivative showed significant antifungal activity against three Phytophthora species at a concentration of 0.2 mg/ml. nih.gov

Table 3: Antifungal Potency of Furan Analogues

| Compound/Analogue | Fungal Pathogen | Activity |

|---|---|---|

| 3-aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | Inhibition at 64 µg/mL mdpi.com |

Note: Data for this compound was not available in the reviewed sources. The table presents data for its analogues.

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial activity of compounds containing a furan nucleus, such as this compound, is attributed to a variety of mechanisms that disrupt essential bacterial processes. nih.govnih.gov Research into furan derivatives has revealed that their biological actions are strongly influenced by the specific substitutions on the furan ring. orientjchem.org These compounds can exert their effects through the selective inhibition of microbial growth and the modification of crucial enzymes. nih.gov

One of the primary mechanisms involves the disruption of the bacterial cell membrane, compromising its integrity and leading to cell death. researchgate.net Furthermore, certain furan-based molecules have been shown to inhibit the formation of biofilms, which are critical for bacterial virulence and persistence in infections. researchgate.net The furan ring itself is a key structural feature, acting as a scaffold that facilitates the bioactivation of the molecule and the correct positioning of its functional groups to interact with bacterial targets. orientjchem.org

In some furan derivatives, particularly those containing a nitro group like the well-known antibacterial nitrofurantoin, the mechanism is more specific. The furan ring is central to the drug's electron transfer capabilities. orientjchem.org Inside the bacterial cell, the nitro group undergoes reductive activation, a process that generates reactive intermediates. These intermediates can then interact with and cause lethal damage to bacterial DNA and ribosomal proteins, effectively halting vital cellular functions. orientjchem.org Other proposed mechanisms for furan derivatives include the suppression of swarming motility, which is a form of bacterial movement, and the modification of various enzymes essential for bacterial survival. nih.gov The broad-spectrum action of some furan analogues against both Gram-positive and Gram-negative bacteria highlights the diverse and effective antimicrobial strategies employed by this class of compounds. researchgate.net

Antiviral Activities (e.g., Anti-HIV)

Analogues of this compound, particularly those incorporating furan and tetrahydrofuran (B95107) rings, have been a significant area of investigation for the development of antiviral agents, especially against the Human Immunodeficiency Virus (HIV). nih.govrsc.org The furan scaffold is present in various compounds that have demonstrated potent anti-HIV activity through different mechanisms of action. orientjchem.orgnih.gov

Furan-containing compounds have been shown to interfere with multiple stages of the HIV life cycle. Research on pyrazole derivatives synthesized from benzofuran (B130515) precursors indicates that these molecules can target the early stages of viral infection. rsc.org Time-of-addition experiments have suggested that some analogues may inhibit the viral entry process, which involves the binding of the virus to host cell receptors like CCR5 and CXCR4. rsc.org

Other studies point towards the inhibition of later stages, such as reverse transcription. The enzyme reverse transcriptase (RT) is essential for converting the viral RNA genome into DNA, a critical step for integration into the host genome. Benzofuran-carboxamide derivatives have shown dual activity, inhibiting both RT and the viral protease, indicating a multifaceted approach to blocking replication. rsc.org Additionally, dicaffeoyl derivatives linked through a furan ring have been identified as inhibitors of HIV integrase (IN), the enzyme responsible for inserting the viral DNA into the host cell's DNA. nih.gov This inhibition is crucial as integration is essential for the production of new virus particles. nih.gov

A major focus of anti-HIV drug design has been the inhibition of HIV-1 protease, an enzyme critical for the maturation of new, infectious virions. nih.govmdpi.com This enzyme cleaves viral polyproteins into functional proteins. mdpi.com The tetrahydrofuran (THF) moiety, a saturated analogue of furan, has emerged as a privileged structure in the design of highly potent HIV-1 protease inhibitors (PIs). nih.govrsc.org

The bis-tetrahydrofuran (bis-THF) moiety, famously incorporated in the FDA-approved drug darunavir, is particularly effective. nih.gov It is designed to form strong hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the protease active site. nih.govrsc.org Structure-activity relationship studies on hybrid inhibitors have shown that incorporating the bis-THF moiety can lead to exceptionally potent compounds with high barriers to resistance. nih.gov X-ray crystallography of these inhibitors bound to the HIV-1 protease reveals detailed insights into their binding mode, showing how the THF rings make critical contacts within the enzyme's active site, mimicking the interactions of natural substrates. nih.govrsc.org The potency of these inhibitors is often measured by their enzyme inhibition constants (Ki), with many THF-containing analogues exhibiting sub-nanomolar to picomolar affinities. nih.govacs.org

| Compound Class | Target Enzyme | Observed Activity/Potency |

| Dicaffeoyl Furan Derivatives | HIV Integrase | IC50 values ranging from 4.7 to 15.6 µM. nih.gov |

| Bis-THF Containing Analogues | HIV-1 Protease | Ki values in the picomolar to nanomolar range. nih.govacs.org |

| Benzofuran-Carboxamides | HIV RT & Protease | Demonstrated dual inhibitory activity. rsc.org |

Enzyme Inhibition Studies

The structural motifs present in this compound are found in various compounds designed to inhibit key enzymes involved in human diseases, including cancer and inflammation.

Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis and a primary target for the treatment of hormone-dependent breast cancer. tandfonline.comtandfonline.comnih.gov The inhibitory activity of molecules structurally related to this compound has been investigated. Specifically, a study on a series of furan-2-yl-(phenyl)-3-pyridylmethanols revealed that these compounds were devoid of any inhibitory activity against aromatase. tandfonline.comtandfonline.comnih.gov

In contrast, the corresponding benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate activity, with IC50 values ranging from 1.3 to 25.1 μM. tandfonline.comnih.gov This critical finding indicates that the benzene (B151609) ring fused to the furan (the benzofuran component) is essential for enzyme binding and inhibitory activity. tandfonline.comtandfonline.comnih.gov Molecular modeling studies suggest that these inhibitors interact with the active site of the aromatase enzyme. For active pyridine-based inhibitors, the pyridine (B92270) nitrogen is thought to coordinate with the heme iron atom of the cytochrome P450 enzyme, a key interaction for inhibition. nih.govrsc.org More advanced analogues with extended side chains have been designed to achieve dual binding, interacting with both the heme site and an access channel of the enzyme, which can lead to enhanced potency and selectivity. nih.govrsc.org Computational studies have helped identify alternative access channels within the enzyme that can be exploited for designing next-generation inhibitors. rsc.org

| Compound Series | Aromatase (CYP19A1) Inhibition (IC50) | Key Structural Finding |

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | 1.3 - 25.1 µM nih.gov | The benzofuran moiety is crucial for activity. tandfonline.comnih.gov |

| Furan-2-yl-(phenyl)-3-pyridylmethanols | Devoid of activity tandfonline.comnih.gov | The simple furan ring is insufficient for enzyme binding. tandfonline.comnih.gov |

| Aminoglutethimide (Reference) | 18.5 µM nih.gov | - |

| Arimidex (Letrozole) (Reference) | 0.6 µM nih.gov | - |

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov Dual inhibition of both COX and 5-LOX is considered a promising strategy for developing safer anti-inflammatory agents. nih.gov

Several studies have explored furan-containing scaffolds as inhibitors of these enzymes. A series of 2,2-dimethyl-4,5-diaryl-3(2H)furanone derivatives were evaluated for their ability to inhibit COX-2, showing the potential of the furanone core as a template for selective inhibitors. nih.gov Similarly, other diarylfuranones have been characterized as potent, though non-selective, inhibitors of both COX-1 and COX-2. scispace.com Molecular docking studies on diaryl furan derivatives suggest they can achieve good binding affinity within the active site of COX-2. nih.gov

Furan derivatives have also been investigated as 5-LOX inhibitors. nih.govtandfonline.com A series of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl esters were synthesized and evaluated against soybean lipoxygenase, a common model for human 5-LOX. nih.gov One of the most potent compounds, a dibromo-substituted derivative, exhibited an IC50 value of 12.8 μM. nih.gov Molecular modeling of these compounds indicated a good correlation between their predicted binding energy and the observed in vitro inhibitory activity, providing a basis for the rational design of more potent inhibitors. nih.gov Some furanone derivatives have been investigated for their potential as dual COX-2/15-LOX inhibitors, demonstrating significant activity against both enzymes. tandfonline.comtandfonline.com

| Compound Class | Target Enzyme(s) | Reported IC50 Values |

| 5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester | Soybean LOX | 12.8 µM nih.gov |

| Pyridazinone derivatives from furanones | COX-2 / 15-LOX | Showed promising dual inhibition activity. tandfonline.comtandfonline.com |

| Diaryl furan derivatives | COX-2 | Demonstrated good binding affinity in docking studies. nih.gov |

Modulation of Other Relevant Biological Enzyme Targets (e.g., Xanthine (B1682287) Oxidase)

The therapeutic potential of furan-containing compounds extends to their ability to modulate various enzymatic pathways implicated in disease. One such target of interest is xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of XO can lead to hyperuricemia, a precursor to conditions like gout. nih.gov

Research into the inhibitory effects of furan derivatives on xanthine oxidase has shown promising results. A study focused on a series of 2-arylbenzo[b]furan derivatives, structurally related to this compound, demonstrated potent XO inhibitory activities. nih.gov Several compounds in this series exhibited IC50 values ranging from 3.99 to 6.36 μM, which is comparable to the activity of allopurinol, a clinically used XO inhibitor. nih.gov Kinetic analysis of representative compounds from this class revealed a mixed-type competitive inhibition mechanism, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Molecular docking studies have been employed to understand the binding interactions between these furan derivatives and the active site of xanthine oxidase. nih.gov These investigations suggest that the 2-arylbenzo[b]furan skeleton and the presence of phenolic hydroxyl groups are crucial for maintaining both XO inhibitory effects and antioxidant properties. nih.gov While direct studies on this compound are not extensively documented in this context, the activity of its analogues suggests that this structural motif is a viable scaffold for developing novel xanthine oxidase inhibitors. The difluoro-substitution on the phenyl ring could further influence binding affinity and selectivity, warranting specific investigation.

| Compound | Structure | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| Compound 5b | 2-Arylbenzo[b]furan derivative | 3.99 - 6.36 | Not Specified |

| Compound 6a | 2-Arylbenzo[b]furan derivative | 3.99 - 6.36 | Not Specified |

| Compound 6e | 2-Arylbenzo[b]furan derivative | 3.99 - 6.36 | Mixed-type |

| Compound 6f | 2-Arylbenzo[b]furan derivative | 3.99 - 6.36 | Not Specified |

| Allopurinol (Reference) | Clinically used XO inhibitor | Comparable to test compounds | Competitive |

Antidepressant and Antianxiety Activities (e.g., via Monoamine Oxidase Inhibition)

Furan derivatives have been extensively investigated for their potential in treating central nervous system disorders, including depression and anxiety. utripoli.edu.lyijabbr.com The mechanism of action for many of these compounds is linked to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.com By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, alleviating symptoms of depression and anxiety. st-andrews.ac.uk

A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for antidepressant and antianxiety activities. utripoli.edu.lyresearchgate.net Within this series, the compound 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol was identified as a particularly potent antidepressant agent that acts through MAO inhibition without significant neurotoxicity. utripoli.edu.ly This finding highlights the potential of the furan scaffold in designing new therapeutic agents for mood disorders. utripoli.edu.ly

Furthermore, studies on furanochalcones have demonstrated their capacity to act as reversible and competitive inhibitors of MAO, particularly the MAO-B isoform. nih.gov The most active compound in one study, 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one, showed an IC50 value of 0.174 μM for MAO-B inhibition. nih.gov While the specific antidepressant and antianxiety activities of this compound have not been detailed, the established MAO inhibitory potential of its structural analogues provides a strong rationale for its investigation in this area. nih.govnih.gov The difluorophenyl moiety could enhance blood-brain barrier penetration and binding affinity to MAO enzymes.

| Compound Class/Name | Target | Activity/Potency | Notes |

|---|---|---|---|

| 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol | MAO | Potent antidepressant agent | Acts via MAO inhibition without significant neurotoxicity. utripoli.edu.ly |

| Furanochalcones | MAO-B | Moderate to good inhibitory activity | Weak or no inhibition of MAO-A. nih.gov |

| 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one | MAO-B | IC50 = 0.174 μM | Most active furanochalcone in the study. nih.gov |

| 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one | MAO-A | IC50 = 28.6 μM | Shows selectivity for MAO-B. nih.gov |

Structure-Activity Relationship (SAR) Investigations for Biological Function

The incorporation of fluorine atoms into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The high electronegativity and small size of fluorine can significantly alter the electronic properties of a molecule and its ability to participate in hydrogen bonding. nih.gov Fluorine can act as a hydrogen bond acceptor, which can be a critical interaction with biological receptors. nih.gov

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. ijabbr.comwisdomlib.orgnih.gov Its five-membered aromatic structure containing an oxygen atom makes it a versatile building block that is stable, readily available, and easily functionalized. nih.gov The furan nucleus is considered an important pharmacophore, a key structural feature responsible for a molecule's biological activity. wisdomlib.orgnih.gov

The biological activity and selectivity of furan-based compounds are highly dependent on the nature and position of substituents on both the furan and any attached aromatic rings. researchgate.net Structure-activity relationship (SAR) studies consistently demonstrate that modifying these substituents can fine-tune the pharmacological profile of a molecule. mdpi.com

For instance, in a series of 2-arylbenzo[b]furan derivatives, the presence and position of methoxy (B1213986) and hydroxyl groups on the benzene moiety were found to be strongly correlated with antiproliferative activity. mdpi.com Similarly, the introduction of halogen atoms such as chlorine or fluorine into the benzofuran ring has been shown to significantly increase anticancer activity, which is attributed to the formation of halogen bonds that enhance binding affinity. mdpi.com

In the case of this compound and its analogues, substituents on the phenyl ring play a crucial role. The 3,5-difluoro pattern is a key determinant of activity, as discussed previously. Other substitutions, such as chloro or methyl groups on the phenyl ring, have been shown to modulate the potency and selectivity of MAO inhibitors. nih.gov For example, a 3-chlorophenyl substituent in a furanochalcone series contributed to high MAO-B inhibitory activity. nih.gov The methanolic hydroxyl group in the parent compound is also a critical functional group that can participate in hydrogen bonding with target receptors, and its modification or replacement would be expected to significantly alter the biological profile. A comprehensive SAR analysis would involve synthesizing and testing analogues with various substituents at different positions on both the furan and phenyl rings to optimize potency and selectivity for a desired biological target.

Future Research Directions and Advanced Applications for 3,5 Difluorophenyl Furan 2 Yl Methanol

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The structural framework of (3,5-Difluorophenyl)(furan-2-yl)methanol offers numerous opportunities for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future research will likely focus on the strategic design and synthesis of new analogues. Key strategies would involve modifications of both the difluorophenyl and furan (B31954) rings.

Synthetic Strategies:

Palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling, could be employed to introduce diverse substituents onto the furan or phenyl rings, starting from brominated precursors. For instance, coupling 3,5-difluorophenyl boronic acid with a substituted 2-bromofuran (B1272941) derivative could yield a variety of analogues. researchgate.net

Transition-metal-free synthesis approaches are emerging as greener and more cost-effective alternatives for creating diaryl furan structures and could be adapted for synthesizing new derivatives. acs.org

Modifications of the linker: The methanol (B129727) group can be oxidized to a ketone or converted into esters, ethers, or amines to explore different interactions with biological targets.

These synthetic efforts would be guided by structure-activity relationship (SAR) studies to identify which modifications lead to improved biological profiles.

| Analogue Class | Modification Strategy | Potential Improvement |

| Phenyl Ring Analogues | Varying the number and position of fluorine atoms; introducing other electron-withdrawing or -donating groups (e.g., -CF3, -OCH3). | Enhanced target binding affinity, altered metabolic stability, improved cell permeability. |

| Furan Ring Analogues | Introducing substituents at the C3, C4, or C5 positions of the furan ring (e.g., alkyl, aryl, or heterocyclic groups). | Increased solubility, modulation of electronic properties, new interactions with target proteins. |

| Bioisosteric Replacements | Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole. | Improved pharmacokinetic profile (ADME properties), novel intellectual property. |

| Pro-drug Analogues | Esterification of the hydroxyl group to create more lipophilic pro-drugs. | Enhanced bioavailability and targeted release. |

Exploration of Novel Biological Targets and Therapeutic Applications

The furan scaffold is a well-established privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities. Future research should systematically screen this compound and its next-generation analogues against various biological targets to uncover new therapeutic applications.

Based on the activities of structurally related furan-containing compounds, several therapeutic areas are of particular interest:

Oncology: Many furan and benzofuran (B130515) derivatives exhibit potent anticancer properties. sioc-journal.cnuga.edu Investigations could focus on targets like Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation and a target for cancer therapy. rsc.org

Inflammatory Diseases: Furan-based molecules have shown promising anti-inflammatory activity. acs.org Potential targets include enzymes like phosphodiesterase 4 (PDE4), which is involved in inflammatory pathways. acs.org

Infectious Diseases: The furan nucleus is present in some antifungal agents. Screening against pathogenic fungi, such as multi-drug resistant Candida species, could reveal new antifungal leads. nih.gov

Neurodegenerative Diseases: Some studies on furan derivatives have explored their potential as neuroprotective agents, making this another viable avenue for investigation.

| Therapeutic Area | Potential Biological Target Class | Example Targets |

| Oncology | Protein Kinases, Tubulin | Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor (VEGFR) |

| Inflammatory Diseases | Phosphodiesterases, Cyclooxygenases | Phosphodiesterase 4 (PDE4), COX-2 |